Oxazole-4-carbaldehyde
Overview
Description
Oxazole-4-carbaldehyde, also known as 4-oxazolecarboxaldehyde, is a heterocyclic organic compound with the molecular formula C4H3NO2. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
Safety and Hazards
Oxazole-4-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Future Directions
Oxazole-based molecules, including Oxazole-4-carbaldehyde, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The future directions of research on this compound and other oxazole derivatives will likely continue to focus on their synthesis and potential medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazole-4-carbaldehyde can be synthesized through various methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method is favored for its efficiency and the ability to produce a wide range of oxazole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes used in laboratory settings but on a larger scale. The van Leusen oxazole synthesis remains a popular choice due to its scalability and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazole-4-carboxylic acid.
Reduction: Reduction of this compound can yield oxazole-4-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazole-4-carboxylic acid.
Reduction: Oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiazolecarboxaldehyde
- Benzothiazole-2-carboxaldehyde
- 5-Thiazolecarboxaldehyde
- Isoxazole-3-carbaldehyde
- 2-Imidazolecarboxaldehyde
- Pyrrole-2-carboxaldehyde
- 4-Imidazolecarboxaldehyde
- 2-Thiophenecarboxaldehyde
- Pyrimidine-5-carboxaldehyde
- Benzo[b]thiophene-2-carboxaldehyde
Uniqueness
Oxazole-4-carbaldehyde is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Its ability to form stable derivatives with various biological activities sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-oxazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-1-4-2-7-3-5-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWIIXBEPINWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558429 | |
Record name | 1,3-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-84-6 | |
Record name | 1,3-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxazolecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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